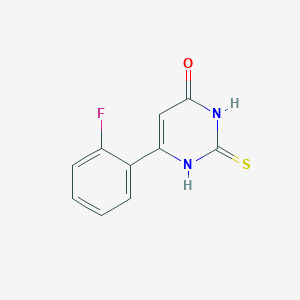

(6-Cloro-4-(trifluorometil)piridin-2-IL)metanamina

Descripción general

Descripción

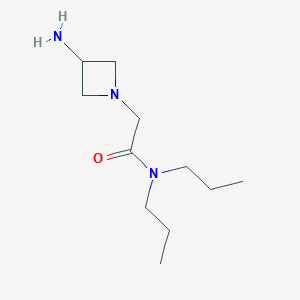

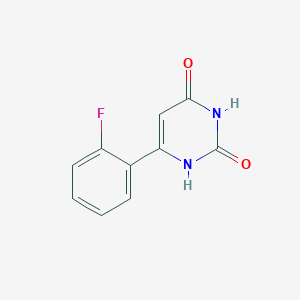

“(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine” is a chemical compound with the CAS Number: 862120-77-2 . It has a molecular weight of 210.59 and is typically stored at temperatures below -10°C . It is a liquid in its physical form .

Synthesis Analysis

Trifluoromethylpyridines, such as “(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research . For instance, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary .Physical and Chemical Properties Analysis

“(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine” is a liquid at room temperature . It is typically stored at temperatures below -10°C .Aplicaciones Científicas De Investigación

Reacción de Metalación

El compuesto se puede utilizar en la preparación de (trifluorometil)piridillitios a través de reacciones de metalación. Este proceso es crucial para formar enlaces carbono-metal, que son fundamentales en muchas síntesis orgánicas .

Síntesis de Marcos Metal-Orgánicos (MOFs)

Otra aplicación es en la síntesis de marcos metal-orgánicos (MOFs). Los MOFs son compuestos que consisten en iones metálicos o clústeres coordinados a ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales .

Industria Agroquímica

En la industria agroquímica, los derivados de la trifluorometilpiridina, que comparten características estructurales similares con su compuesto, se utilizan por sus propiedades de control de plagas. A menudo se prefieren a los insecticidas tradicionales que contienen fenilo debido a su mayor efectividad .

Industria Farmacéutica

La industria farmacéutica también se beneficia de estos compuestos. Se utilizan en la síntesis de diversos fármacos, aprovechando la capacidad del grupo trifluorometilo para mejorar la actividad biológica y la estabilidad de los productos farmacéuticos .

Funcionalización Regioexhaustiva

Estos derivados también se utilizan como sustratos modelo para la funcionalización regioexhaustiva. Este es un método que se utiliza para agregar grupos funcionales a regiones específicas de una molécula, lo cual es importante para modificar sus propiedades químicas .

Síntesis de Intermediarios Clave

El compuesto puede participar en la síntesis de intermediarios clave como la 2-cloro-5-(trifluorometil)piridina, que es un precursor para producir otras sustancias químicas valiosas como el fluazifop, un herbicida .

Síntesis Orgánica

En la síntesis orgánica, estos compuestos se pueden utilizar para introducir átomos de flúor en las moléculas, lo cual puede alterar significativamente su comportamiento químico y su reactividad .

Investigación Química

Por último, en la investigación química, estos compuestos proporcionan una plataforma para estudiar los efectos de la fluoración en la estructura y las propiedades moleculares, lo cual puede conducir a nuevos conocimientos e innovaciones en la química .

Cada aplicación mencionada aprovecha diferentes aspectos de la estructura química y las propiedades del compuesto, lo que demuestra su versatilidad en la investigación científica.

MilliporeSigma Research Outreach Thermo Scientific Chemicals JSTAGE JSTAGE PDF

Safety and Hazards

Direcciones Futuras

Trifluoromethylpyridines, such as “(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine”, are expected to find many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients , and their synthesis and application are becoming increasingly important research topics .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target the respiratory system .

Biochemical Pathways

Compounds with similar structures have been implicated in the fatty acid synthase (fas) pathway, which is essential for cell viability and virulence .

Pharmacokinetics

It’s worth noting that the compound’s molecular weight (19656) and its physical form (white to yellow to brown solid or semi-solid or lump or liquid) could influence its bioavailability .

Análisis Bioquímico

Biochemical Properties

(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can form complexes with proteins, affecting their structural conformation and function .

Cellular Effects

The effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific sites on enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. Additionally, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can have sustained effects on cellular function, including alterations in metabolic processes and gene expression .

Dosage Effects in Animal Models

The effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological response. Toxicity studies have indicated that high doses of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can cause adverse effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. This can lead to changes in the overall metabolic profile of cells and tissues, affecting their function and homeostasis .

Transport and Distribution

The transport and distribution of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can affect its biochemical activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDVODVEQJRQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CN)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

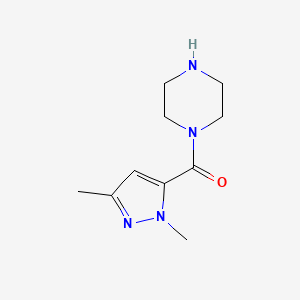

![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)

![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

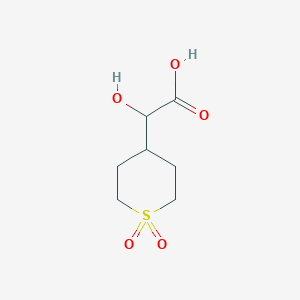

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)